![molecular formula C14H17F2NO2 B2385471 6-(2,5-二甲基呋喃-3-羰基)-1,1-二氟-6-氮杂螺[2.5]辛烷 CAS No. 2097890-42-9](/img/structure/B2385471.png)

6-(2,5-二甲基呋喃-3-羰基)-1,1-二氟-6-氮杂螺[2.5]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O. It’s a derivative of furan and is considered a potential biofuel, being derivable from cellulose .

Synthesis Analysis

Furan derivatives can be synthesized from biomass. For example, 2,5-dimethylfuran and 2-methylfuran are regarded as potential biofuels in the future . Some useful compounds, such as 2,5-furandimethanol (FDM), 2,5-dimethylfuran (DMF), and 2,5-dimethyltetrahydrofuran (DMTHF), have been synthesized by reduction of 5-hydroxymethylfurfural (HMF) .Molecular Structure Analysis

The molecular structure of 2,5-dimethylfuran has been studied using molecular dynamics simulation of the force field of the ReaxFF molecular reaction .Chemical Reactions Analysis

The chemical kinetic mechanism of soot formation during pyrolysis of 2,5-dimethylfuran has been studied . The process was divided into four stages: the formation of the initial ring, the formation and growth of polycyclic aromatic hydrocarbons, the formation of the initial soot, and the growth and graphitization of soot .Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a liquid with a density of 0.8897 g/cm3. It has a melting point of -62 °C and a boiling point of 92 to 94 °C. It is insoluble in water .科学研究应用

生物质转化和聚合物生产

呋喃衍生物,如 5-羟甲基糠醛 (HMF) 及其相关化合物,因其作为平台化学品在将植物生物质转化为有价值的工业化学品和材料中所发挥的关键作用而受到认可。这些化合物可用作化学工业的替代原料,有可能取代不可再生的碳氢化合物来源。值得注意的是,呋喃衍生物在生产各种单体和聚合物中发挥着重要作用,为开发新一代聚合物和功能材料提供了可持续的途径。从植物原料中合成 HMF 及其在单体和聚合物生产中的应用突出了呋喃衍生物在推进材料科学和聚合物化学中的重要性 (Chernyshev、Kravchenko 和 Ananikov,2017)。

燃料应用和环境影响

对含氧燃料(包括醚和醇)的探索强调了呋喃衍生物在增强燃料性能和环境性能方面的潜力。源自可再生资源的含氧燃料在火花点火发动机中使用时,可以显著影响减少排放和改善空气质量。对含氧燃料的环境和性能方面的研究阐明了将呋喃衍生物纳入燃料配方的好处,旨在提高效率和降低环境影响 (Awad 等,2018)。

先进燃料选择

将 2,5-二甲基呋喃 (DMF) 作为生物燃料进行的研究突出了呋喃衍生物在为火花点火发动机开发替代燃料中所扮演的重要角色。源自木质纤维素生物质的 DMF 被认为是应对化石燃料依赖和环境恶化挑战的关键绿色解决方案。将 DMF 与传统燃料进行比较分析表明,它有可能为未来的能源需求提供可持续、高效且环保的替代方案 (Hoang、Nižetić 和 Ölçer,2021)。

安全和危害

未来方向

The development of the second-generation biosynthesis technology has led to 2,5-dimethylfuran and 2-methylfuran being regarded as the two highest potential biofuels in the future . The ability to efficiently and rapidly produce dimethylfuran from fructose or glucose, which can be derived from starch and cellulose, adds to the attraction of dimethylfuran .

属性

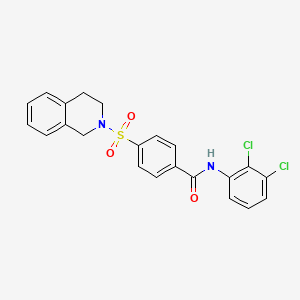

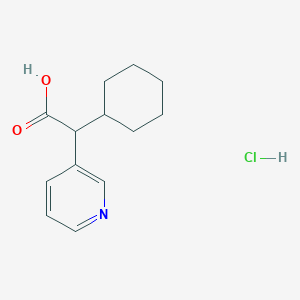

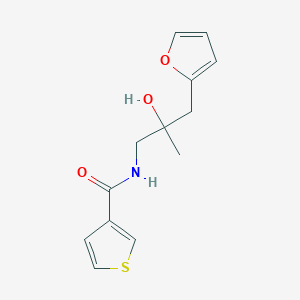

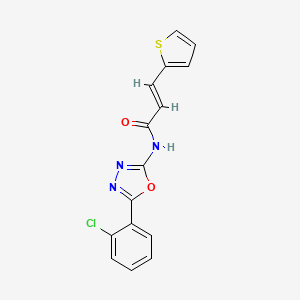

IUPAC Name |

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-9-7-11(10(2)19-9)12(18)17-5-3-13(4-6-17)8-14(13,15)16/h7H,3-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMIAKUYOVEHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)CC3(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide](/img/structure/B2385404.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)

![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)

![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)